Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate
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Overview
Description
Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate is a complex organic compound belonging to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-b]pyridine core substituted with chloro, fluoro, and trimethylsilylethoxymethyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving suitable starting materials such as pyridine derivatives and amines.
Introduction of Substituents: The chloro and fluoro substituents are introduced through halogenation reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor.
Attachment of the Trimethylsilylethoxymethyl Group: This step involves the use of trimethylsilyl chloride and a suitable base to form the trimethylsilylethoxymethyl ether.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include substituted pyrrolo[3,2-b]pyridine derivatives, carboxylic acids, and various oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used to study the biological pathways and mechanisms involved in its action, providing insights into its potential therapeutic effects.
Chemical Biology: It serves as a tool compound to investigate the interactions between small molecules and biological targets.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-6-fluoro-1-(2-methoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate
- Methyl 5-chloro-6-fluoro-1-(2-ethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate
- Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-3-carboxylate
Uniqueness
The uniqueness of Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate lies in its specific substitution pattern and the presence of the trimethylsilylethoxymethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H20ClFN2O3Si |
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Molecular Weight |
358.87 g/mol |
IUPAC Name |
methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H20ClFN2O3Si/c1-21-15(20)13-8-11-12(7-10(17)14(16)18-11)19(13)9-22-5-6-23(2,3)4/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
DRKSRCNCODISFS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC(=C(C=C2N1COCC[Si](C)(C)C)F)Cl |
Origin of Product |
United States |
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